Product packaging for 1,3-Dioxacyclopentadecan-2-one(Cat. No.:CAS No. 83742-07-8)

1,3-Dioxacyclopentadecan-2-one

Cat. No.: B12646364
CAS No.: 83742-07-8
M. Wt: 228.33 g/mol
InChI Key: WTRBJJXKZUJRBA-UHFFFAOYSA-N
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Description

1,3-Dioxacyclopentadecan-2-one is a macrocyclic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is registered under CAS Number 83742-07-8 and EINECS 280-680-5 . Its structure features a 15-membered ring containing two oxygen atoms and a ketone group, which is characteristic of a class of compounds studied for their olfactory properties . While the specific research applications and mechanism of action for this exact molecule are not fully detailed in the literature, structurally related macrocyclic lactones and dioxacycloalkanes are of significant interest in the field of fragrance chemistry . For instance, closely related 1,4-dioxamacrolides have been synthesized and identified as potent musk odorants . Research on such compounds often focuses on elucidating the structure-odor relationship (SOR), a key area in developing new fragrance molecules . The study of enantiomers is particularly important, as specific stereoisomers can be primarily responsible for a characteristic scent, providing insights into receptor selectivity in olfaction . This product is intended for research purposes such as analytical standards, chemical synthesis, and investigations into olfaction mechanisms. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O3 B12646364 1,3-Dioxacyclopentadecan-2-one CAS No. 83742-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83742-07-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

1,3-dioxacyclopentadecan-2-one

InChI

InChI=1S/C13H24O3/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12-16-13/h1-12H2

InChI Key

WTRBJJXKZUJRBA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCOC(=O)OCCCCC1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Conventional Organic Synthesis Approaches

Traditional methods for macrocycle synthesis have been adapted for the creation of large-ring carbonates. These strategies primarily focus on the ring-closing step of a carefully designed linear precursor.

Ring-Closing Olefin Metathesis Strategies

Ring-Closing Metathesis (RCM) is a powerful and widely utilized strategy in organic chemistry for the synthesis of unsaturated rings, including large macrocycles. wikipedia.org The reaction employs transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum, to facilitate the intramolecular metathesis of a precursor molecule containing two terminal alkenes. wikipedia.orgorganic-chemistry.org This process forms a new cycloalkene and releases a volatile small olefin, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

RCM is particularly well-suited for constructing rings that are otherwise difficult to access, with reported syntheses of macrocycles ranging from 5 to over 90 members. wikipedia.org The synthesis of a 15-membered ring, such as that in 1,3-Dioxacyclopentadecan-2-one, is well within the scope of this methodology. A hypothetical precursor for the target molecule would be a linear carbonate ester flanked by two terminal alkene groups at the appropriate distance. The intramolecular cyclization of this diene would yield the unsaturated 15-membered cyclic carbonate.

Recent studies have demonstrated the successful synthesis of 15-membered macrocyclic lactones from olefinic esters derived from natural sources like olive oil, achieving excellent yields and showcasing the feasibility of the approach for this ring size. acs.org The success of RCM is often dependent on factors such as catalyst choice, solvent, and substrate concentration, with high-dilution conditions typically favored to minimize intermolecular side reactions. youtube.com

Table 1: Representative Catalysts and Conditions for Ring-Closing Metathesis (RCM)

Catalyst Typical Loading (mol%) Common Solvents Temperature Key Features
Grubbs 1st Generation 5-10 Dichloromethane, Toluene RT to 40°C Good functional group tolerance.
Grubbs 2nd Generation 1-5 Dichloromethane, Toluene RT to 80°C Higher activity and broader substrate scope than 1st Gen. organic-chemistry.org
Hoveyda-Grubbs Catalysts 1-5 Toluene, Dichloromethane 40°C to 110°C Enhanced stability and catalyst recovery.
Zhan Catalysts 1-5 Toluene, Dichloromethane RT to 60°C Often used for challenging substrates and achieving Z-selectivity. drughunter.com

Cycloaddition Reactions in Macrocycle Formation

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. A prominent example in carbonate synthesis is the [3+2] cycloaddition of carbon dioxide with epoxides to form five-membered cyclic carbonates. rsc.orgresearchgate.net This reaction is 100% atom-efficient and utilizes CO2 as a renewable C1 building block. rsc.org The process is typically catalyzed and involves the nucleophilic attack on a carbon of the epoxide ring, followed by the insertion of CO2 and subsequent intramolecular cyclization. researchgate.net

While highly effective for the synthesis of five-membered rings like ethylene carbonate or propylene (B89431) carbonate, the direct formation of a large 15-membered ring via a single cycloaddition step is not a conventional approach. researchgate.net Instead, cycloaddition reactions are more relevant for synthesizing functionalized building blocks that can be subsequently elaborated and used in a separate macrocyclization step. For instance, a precursor molecule could be functionalized using a cycloaddition reaction before being subjected to a ring-closing strategy like RCM or esterification.

Esterification and Transesterification Pathways

The formation of the carbonate group, which is a diester of carbonic acid, can be achieved through classical esterification or transesterification reactions. For macrocyclization, these reactions are performed in an intramolecular fashion, often referred to as macrolactonization when forming cyclic esters (lactones). univ-amu.frmasterorganicchemistry.com This principle is directly applicable to the synthesis of macrocyclic carbonates.

The typical strategy involves a linear precursor containing a hydroxyl group at one end and an activated carboxylic acid derivative (such as a chloroformate or an activated ester) at the other. masterorganicchemistry.comyoutube.com Under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization, the hydroxyl group attacks the carbonyl carbon, leading to cyclization. youtube.com Various methods, known as macrolactonization methods (e.g., Yamaguchi, Corey-Nicolaou, Shiina), have been developed to activate the carboxylic acid end and promote efficient ring closure.

Transesterification is another viable pathway, where a linear hydroxy-ester undergoes an intramolecular, catalyst-mediated exchange of its alcohol group, resulting in the formation of the macrocycle. masterorganicchemistry.comwikipedia.org This can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.commdpi.com

Table 2: Common Reagents for Intramolecular Esterification (Macrolactonization)

Method Activating Agent Base/Promoter Description
Fischer Esterification Strong Acid (e.g., H₂SO₄, TsOH) None Direct acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride DMAP (4-Dimethylaminopyridine) Forms a highly reactive mixed anhydride (B1165640) intermediate.
Corey-Nicolaou Macrolactonization 2,2'-Dipyridyl disulfide, Triphenylphosphine None (reflux) Forms a thioester intermediate that cyclizes upon heating.
Shiina Macrolactonization Aromatic carboxylic acid anhydrides (e.g., benzoic anhydride) Lewis Acids (e.g., Sc(OTf)₃) or Bases (e.g., DMAP) Effective for sterically hindered substrates.

Novel Catalytic Synthesis Routes

Emerging synthetic methods leverage advanced catalysis to achieve macrocyclization under milder conditions or with greater control and efficiency.

Photo-Aerobic Multicatalysis Techniques (e.g., Selenium-π-Acid)

Recent advancements in catalysis have introduced novel methods such as photo-aerobic multicatalysis. Selenium-π-acid catalysis, in particular, has emerged as a powerful tool for the functionalization of alkenes. researchgate.netrsc.org This technique often involves the interplay of a photoredox catalyst and a selenium-π-acid catalyst, using visible light as an energy source and ambient air as the terminal oxidant. acs.org

This dual catalytic system allows for the regiocontrolled oxidative functionalization of alkenoic acids to form five- and six-membered lactones with high efficiency. acs.org The mechanism operates through a radical-polar crossover, where the selenium catalyst activates the alkene π-bond towards nucleophilic attack. researchgate.net While the direct synthesis of large macrocycles like this compound using this method has not been extensively documented, its utility lies in the sophisticated functionalization of complex precursors. acs.org A linear precursor could be synthesized or modified using this technique to install necessary functional groups prior to a subsequent, dedicated macrocyclization step. nih.gov

Transition Metal-Catalyzed Syntheses

Beyond olefin metathesis, a variety of other transition metal-catalyzed reactions are crucial for the synthesis of cyclic carbonates and their precursors. Many catalytic systems have been developed for the reaction of CO2 with diols to form carbonates, which is a key step in forming the required functional group. benthamopenarchives.com Metals such as zinc, cobalt, manganese, and cerium have been shown to efficiently catalyze the synthesis of cyclic carbonates from 1,2-diols and CO2, typically involving a dehydration step. benthamopenarchives.comresearchgate.net

While many of these studies focus on smaller five- or six-membered rings, the catalytic principles can be extended to the synthesis of the linear precursors required for macrocyclization. rsc.orgbenthamopen.com For instance, a transition metal catalyst could be used to form a linear carbonate from a long-chain diol and CO2, which is then cyclized in a separate step. Furthermore, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable for building the carbon backbone of the complex linear precursors needed for the synthesis of large, architecturally complex macrocycles.

Table 3: Selected Transition Metal Catalysts for Carbonate Synthesis from Diols/Epoxides and CO₂

Catalyst System Substrates Key Advantage
CeO₂-ZrO₂ mixed oxide 1,2-Diols + CO₂ High activity and selectivity for direct dehydration. benthamopenarchives.com
Polyoxometalates (Co²⁺, Mn²⁺ substituted) Epoxides + CO₂ High efficiency without additional organic solvents. researchgate.net
Zn(OAc)₂ 1,2-Diols + CO₂ Effective in the presence of a dehydrating agent like acetonitrile. benthamopenarchives.com
Di-iron(III) macrocyclic complex Epoxides + CO₂ High activity at atmospheric pressure. acs.org

Derivatization and Functionalization Strategies

The modification of the this compound scaffold is a key area of research aimed at tailoring its physicochemical properties and biological activity. These strategies primarily involve the synthesis of substituted derivatives and the incorporation of the macrocycle into larger, more complex molecular frameworks.

The synthesis of substituted this compound derivatives allows for the introduction of various functional groups onto the macrocyclic ring. These modifications can influence the molecule's conformation, solubility, and interaction with biological targets. Synthetic approaches often involve the use of appropriately substituted long-chain diols as precursors, which are then cyclized to form the desired carbonate.

One common strategy involves the preparation of α-substituted macrocyclic carbonates. For instance, α-methylene-γ-butyrolactone, a related five-membered ring system, can be synthesized through various methods, including the carbonylation of propargyl alcohol followed by a palladium-catalyzed cyclization. While this applies to a smaller ring, similar principles of introducing functionality prior to cyclization can be extrapolated to larger macrocycles like this compound.

Another approach focuses on the functionalization of pre-existing macrocycles. However, the inherent stability and lack of reactive sites on the parent this compound ring make direct functionalization challenging. Therefore, the synthesis of derivatives typically relies on the "bottom-up" approach, starting from functionalized linear precursors.

Research in the broader field of macrocyclic carbonates has demonstrated the synthesis of various functionalized derivatives, although specific examples for the 15-membered ring are less common in readily available literature. For instance, six-membered cyclic carbonates have been functionalized with a variety of substituents to modulate the properties of resulting polymers. These strategies often employ precursor diols containing the desired functional groups.

A general synthetic scheme for a substituted this compound could involve the reaction of a substituted 1,13-tridecanediol (B76597) with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent. The nature and position of the substituent on the tridecanediol chain would determine the final structure of the derivative.

Table 1: Examples of Methodologies for the Synthesis of Substituted Cyclic Carbonates

PrecursorReagents and ConditionsProductComments
Substituted 1,3-propanediolp-toluenesulfonyl chloride, N,N-tetramethylethylenediamine (TMEDA), CO2Substituted six-membered cyclic carbonateA robust and rapid method for forming cyclic carbonates from diols and CO2. nih.gov
Bisphenol A-based polycarbonateOrganocatalyst (e.g., TBD:MSA)Functionalized six-membered cyclic carbonatesAn innovative upcycling approach using a commodity polymer as a carbonate source. ibm.com
Functionalized alcohol precursorEsterification, etherification, or silyl-etherification followed by cyclizationFunctionalized bicyclic six-membered carbonatesAllows for the introduction of synthetically useful groups like vinyl, allyl, and alkynyl moieties. rsc.org

Note: The table provides examples of synthetic strategies for cyclic carbonates of varying ring sizes due to the limited specific data for this compound derivatives.

The this compound moiety can serve as a building block for the construction of more elaborate molecular structures, such as polycarbonates and other macrocyclic systems. The carbonate functional group offers a versatile handle for polymerization and other chemical transformations.

One of the primary applications of cyclic carbonates is in ring-opening polymerization (ROP) to produce aliphatic polycarbonates. These polymers are of significant interest due to their biocompatibility and biodegradability. The polymerization of substituted this compound derivatives would lead to functionalized polycarbonates with tailored properties. The nature of the substituent on the macrocyclic ring would be incorporated as a pendant group along the polymer chain, influencing its thermal and mechanical properties. While ROP of various cyclic carbonates is well-documented, specific studies focusing on the 15-membered ring are not as prevalent.

Beyond polymerization, the this compound ring can be incorporated into larger macrocyclic or caged structures. For example, the synthesis of cryptands, which are bicyclic or polycyclic multidentate ligands, often involves the stepwise construction from smaller macrocyclic precursors. A functionalized this compound could potentially be used as a precursor to a larger, more complex macrocycle through reactions that open the carbonate ring and link it to other molecular fragments.

The synthesis of complex macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. Strategies such as the Williamson ether synthesis are commonly employed to form the ether linkages found in many crown ethers and cryptands. A diol derived from the ring-opening of this compound could be a key intermediate in such synthetic routes.

Table 2: Potential Applications of this compound in Complex Architectures

Architectural ClassSynthetic StrategyPotential Resulting StructureKey Features
Functionalized PolycarbonatesRing-Opening Polymerization (ROP)Aliphatic polycarbonate with pendant functional groupsBiocompatible, biodegradable, tunable properties based on substituent.
Crown Ether AnaloguesRing-opening to diol, followed by cyclization with a dihalideMacrocycle containing a 15-atom backbone with ether linkagesPotential for selective ion binding.
CryptandsIncorporation as a bridge in a bicyclic structureCaged macrobicyclic ligandHigh-affinity and selective binding of metal ions or small organic molecules.
Hybrid MacrocyclesCoupling with other cyclic or acyclic fragmentsComplex macrocycle with mixed functional groupsDesigned for specific recognition or catalytic functions.

Note: This table outlines potential synthetic applications, as specific documented examples of incorporating this compound into these complex architectures are limited in the reviewed literature.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Ring Formation

The synthesis of large rings such as 1,3-Dioxacyclopentadecan-2-one is a significant challenge in organic chemistry due to entropic factors that favor intermolecular polymerization over intramolecular cyclization. Consequently, methods for macrolactonization and macrocyclization are designed to overcome these hurdles, often employing catalysis and high-dilution conditions.

The formation of macrocyclic esters and carbonates typically proceeds through catalytic pathways that activate a precursor molecule, usually a long-chain ω-hydroxycarboxylic acid or its corresponding ester.

One relevant catalytic approach is the transesterification of a long-chain hydroxy ester, such as methyl 15-hydroxypentadecanoate, to form the corresponding macrolactone, cyclopentadecanolide. A proposed mechanism for this reaction using a solid base catalyst like KF-La/γ-Al2O3 involves the adsorption of both the alcohol and ester termini of the precursor onto the catalyst's active sites. royalsocietypublishing.org The catalyst facilitates the deprotonation of the hydroxyl group, forming an alkoxide, and activates the carbonyl group of the ester, promoting an intramolecular nucleophilic attack that closes the ring and eliminates methanol. royalsocietypublishing.org

Another powerful technique for forming large unsaturated rings is Ring-Closing Metathesis (RCM). wikipedia.org The catalytic cycle for RCM, typically involving ruthenium-based catalysts like the Grubbs catalyst, begins with the coordination of one of the terminal alkenes of a diene precursor to the metal carbene complex. organic-chemistry.org This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the catalyst bound to one end of the substrate and forms a new double bond. The catalyst then engages the second terminal alkene intramolecularly, repeating the cycloaddition/cycloreversion sequence to form the macrocyclic alkene and release a volatile byproduct, usually ethylene (B1197577), which drives the reaction to completion. organic-chemistry.org This methodology has been successfully applied to synthesize macrocycles with 15-membered rings. researchgate.net

For the formation of the carbonate moiety itself, catalytic cycles often involve the reaction of an epoxide with carbon dioxide. rsc.org In a common mechanism, a nucleophile (like a halide anion) opens the epoxide ring, generating an alkoxide. This alkoxide then attacks CO2 to form a carbonate intermediate, which subsequently undergoes an intramolecular ring-closing substitution to yield the cyclic carbonate and regenerate the nucleophile. acs.org

Table 1: Comparison of Catalytic Methods for Macrocyclization

Method Catalyst Type Key Precursor Driving Force
Macrolactonization Acid or Base Catalysts (e.g., Sc(OTf)3, KF-La/γ-Al2O3) ω-Hydroxycarboxylic Acid / Ester Removal of a small molecule (e.g., H2O, CH3OH)
Ring-Closing Metathesis Transition Metal Carbene (e.g., Grubbs Catalyst) α,ω-Diene Release of volatile ethylene

| Cycloaddition | Lewis Acids/Bases with Nucleophile (e.g., (salen)Co complexes) | Epoxide + CO2 | Formation of a stable cyclic product |

The efficiency of macrocyclization is highly dependent on the stability of the intermediates and the energy of the transition states involved in the ring-closing step. Computational studies, often employing density functional theory (DFT), have provided significant insights into these transient species.

In palladium-catalyzed macrolactonizations proceeding via C–H oxidation, a key proposed intermediate is a Pd-templated π-allyl carboxylate. nih.gov This templating effect brings the nucleophilic carboxylate and the electrophilic allyl group into close proximity, facilitating the intramolecular C–O bond formation. Such preorganization of the reactive moieties within a metal complex is a crucial strategy for overcoming the entropic barrier to macrocyclization. nih.gov

For macrocyclizations involving SN2 reactions, computational models have shown that anions can act as catalytic templates, stabilizing the transition state. nih.govresearchgate.net The anion assists in folding the open-chain precursor into a conformation suitable for ring closure, thereby lowering the activation energy barrier. researchgate.net The success of a macrocyclization reaction often relies on a delicate balance of kinetic and thermodynamic factors, where structural elements that preorganize the precursor into a favorable conformation for cyclization play a key role. acs.org

In RCM, the key intermediate is a metallacyclobutane. organic-chemistry.org The stability and subsequent fragmentation of this intermediate dictate the efficiency of the reaction. The transition states leading to reductive elimination from catalyst complexes to form the final C-N or C-C bond in other macrocyclization strategies have also been analyzed, showing a progressive decrease in activation energy for larger, less-strained rings. chemrxiv.orgacs.org

Reactivity Profiles and Selectivity

The reactivity of this compound is characterized by the chemistry of its carbonate group, which is essentially a cyclic diester. The large, flexible ring imparts specific conformational properties that can influence its reactivity compared to smaller cyclic carbonates.

Achieving stereochemical control during the synthesis of macrocycles is a central theme in the total synthesis of complex natural products. nih.gov For precursors containing multiple stereocenters, the existing chirality can influence the conformational preferences of the molecule, which in turn can direct the stereochemical outcome of the macrocyclization step. nih.gov

In the biosynthesis of resorcylic acid lactones, for example, thioesterase enzymes are capable of macrocyclizing substrates with different stereochemical configurations, indicating a high degree of stereotolerance. acs.orglookchem.com In chemical synthesis, however, achieving such control often requires carefully designed strategies. The E/Z geometry of double bonds within the macrocycle is a common challenge in RCM, with catalyst selection and reaction conditions playing a critical role in determining the isomeric ratio. nih.gov Biomimetic syntheses have demonstrated that remote stereocenters in a precursor can significantly impact the conformational preference of the molecule, thereby regulating the stereochemical outcome of a macrocyclization event. acs.org

Regioselectivity refers to the preference of a chemical reaction to proceed at one site over another. For a symmetrical molecule like this compound, regioselectivity is most relevant in reactions that break the ring's symmetry, such as nucleophilic attack. Nucleophilic ring-opening of the carbonate moiety can theoretically occur at either of the two ester carbonyl groups. In an unsymmetrical macrocyclic carbonate, the electronic and steric environment around each potential reaction site would dictate the regiochemical outcome.

Studies on the organocatalytic ring-opening polymerization of unsymmetrical glucose-based cyclic carbonates have shown that regioselectivity can be influenced by side-chain functionalities. nsf.gov Intermolecular hydrogen bonding between the catalyst and substituents on the sugar ring can direct the ring-opening to a specific site. nih.gov While this compound itself is symmetrical, derivatives with substituents on the carbon backbone could exhibit regioselectivity in ring-opening reactions. Furthermore, in certain macrocyclization reactions, such as the intramolecular nitrile oxide cycloaddition, conformational effects of the long flexible chain play a crucial role in determining the regioselectivity of the ring closure. nih.gov

Degradation Pathways and Mechanisms

The stability of this compound is primarily limited by the susceptibility of its carbonate linkage to hydrolysis and thermal decomposition.

The hydrolysis of lactones and cyclic carbonates is a well-studied degradation pathway. researchgate.net The reaction can be catalyzed by both acids and bases. Under alkaline conditions, the mechanism involves a direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the ester bond and opening the ring to form a hydroxy carboxylate salt.

Under neutral or acidic conditions, the mechanism is more complex. For lactones, acid catalysis typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. researchgate.net This ring-opening ultimately yields the corresponding ω-hydroxycarboxylic acid.

Thermal degradation of aliphatic polyesters, which are polymers of related cyclic esters, has been shown to proceed via random scission of the ester linkage at temperatures around 275°C. dtic.mildtic.mil A classical cyclic mechanism, similar to that for the decomposition of simple esters, is often applicable, provided a β-hydrogen is available. This process leads to the formation of end-groups with olefinic and carboxylic acid functionalities, which can undergo further secondary reactions. dtic.mil Studies on the thermal degradation of other ester-containing compounds show that decomposition pathways can also involve isomerization, dechlorination (for chlorinated compounds), and deacylation reactions at elevated temperatures (180–260°C). nih.govresearchgate.net

Table 2: General Degradation Mechanisms for Macrocyclic Carbonates

Degradation Type Conditions Key Mechanism Primary Product
Hydrolysis (Alkaline) Aqueous base (e.g., NaOH) Nucleophilic acyl substitution by OH- ω-Hydroxycarboxylate salt
Hydrolysis (Acidic) Aqueous acid (e.g., HCl) Protonation of carbonyl, followed by H2O attack ω-Hydroxycarboxylic acid

| Thermal Degradation | High temperature (>250°C) | Random scission of ester linkage | Olefinic and carboxylic acid end-groups |

Polymerization Studies: Focus on Ring Opening Polymerization Rop

ROP Mechanisms and Initiator Systems

  • 4.2.1. Anionic Ring-Opening Polymerization (AROP) Pathways
  • 4.2.2. Cationic Ring-Opening Polymerization (CROP) Pathways
  • 4.2.2.1. Active Monomer Mechanism Studies
  • Without specific research findings for 1,3-Dioxacyclopentadecan-2-one, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

    Cationic Ring-Opening Polymerization (CROP) Pathways

    Active Chain End Mechanism Studies

    In certain ROP mechanisms, particularly cationic ROP, the polymerization proceeds via an "active chain end". In this process, the terminal end of the growing polymer chain carries a reactive, electrophilic center. This active end then attacks the nucleophilic oxygen of an incoming monomer molecule. This attack leads to the opening of the lactone ring and its addition to the polymer chain, regenerating the active center at the new chain end rsc.orgresearchgate.net. The propagation continues through the repeated attack of this growing, active chain-end on subsequent monomer molecules researchgate.net. This mechanism is distinct from processes where the monomer itself is activated before its reaction with a neutral chain end.

    Role of Initiator/Chain End Activation

    A prevalent mechanism in the ROP of lactones involves the activation of the initiator, which is typically an alcohol. The catalyst, particularly a strong organic base, deprotonates the alcohol initiator, converting it into a more potent nucleophile (an alkoxide) nih.gov. This activated initiator then performs the initial nucleophilic attack on the carbonyl carbon of the this compound monomer, opening the ring and starting the polymer chain.

    As the chain grows, the terminal hydroxyl group of the polymer chain is progressively activated by the catalyst in the same manner. This "chain end activation" allows the growing polymer to act as the nucleophile for the addition of the next monomer unit nih.gov. This process is a common feature of ROP catalyzed by organobases like DBU and phosphazenes nih.gov. Lewis acids can also play a dual role, activating the monomer by coordinating to the carbonyl oxygen to increase its electrophilicity, while also making a coordinated alcohol initiator a better nucleophile by facilitating its deprotonation libretexts.org.

    Organocatalytic ROP (e.g., TBD, DBU, t-BuP4)

    The use of metal-free organocatalysts for the ROP of cyclic esters has become a significant area of research. These catalysts offer advantages in terms of biocompatibility for the resulting polymers. Strong organic bases are particularly effective for the polymerization of this compound.

    1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4) typically operate through the aforementioned initiator/chain end activation mechanism nih.gov. They are strong enough bases to deprotonate an alcohol initiator, which then attacks the monomer.

    1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can act via a different pathway. Due to its unique structure containing both a hydrogen-bond donor (N-H) and acceptor site, TBD can function as a bifunctional catalyst researchgate.net. It can simultaneously activate the monomer by hydrogen bonding to its carbonyl group, while also activating the alcohol initiator or growing chain end, facilitating the nucleophilic attack researchgate.net. In some cases, TBD may also act as a direct nucleophile, initiating polymerization itself nih.gov.

    The choice of catalyst significantly impacts the polymerization rate and control. The activity of these organocases often correlates with their basicity, with phosphazene bases like t-BuP4 demonstrating very high activity rsc.org.

    CatalystTypical MechanismKey Feature
    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Initiator/Chain End ActivationCommon amidine base, promotes polymerization by deprotonating the initiator nih.govrsc.org.
    TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)Bifunctional or NucleophilicGuanidine base that can activate both monomer and initiator via hydrogen bonding researchgate.net.
    t-BuP4 (Phosphazene Base)Initiator/Chain End ActivationHighly basic, leading to very rapid and controlled polymerization rates nih.gov.

    Coordination-Insertion Polymerization

    Coordination-insertion is a major pathway for ROP catalyzed by metal-based compounds, such as those containing tin, aluminum, or zinc libretexts.orgresearchgate.net. A common example is the use of Tin(II) 2-ethylhexanoate (Sn(Oct)₂). The mechanism involves several steps:

    Initiation : The catalyst, Sn(Oct)₂, reacts with an alcohol initiator to form a tin alkoxide species, which is the true active initiator researchgate.net.

    Coordination : The carbonyl oxygen of the this compound monomer coordinates to the metal center of the tin alkoxide.

    Insertion : The coordinated monomer then undergoes nucleophilic attack from the alkoxide group attached to the metal center. This results in the cleavage of the ester bond and the "insertion" of the monomer into the metal-oxygen bond. This step regenerates a metal alkoxide at the end of the newly extended polymer chain.

    Propagation : The process repeats as new monomer molecules coordinate to the metal center and are subsequently inserted, propagating the polymer chain nih.gov.

    This mechanism allows for a high degree of control over the polymerization process, enabling the synthesis of well-defined polymers.

    Control of Polymer Architecture and Cyclization

    Control over Molar Mass and Dispersity

    A key objective in polymer synthesis is the precise control over the polymer's molar mass and the narrowness of its molar mass distribution, a quality measured by dispersity (Đ, formerly polydispersity index or PDI) scispace.com. In a controlled or "living" ROP, these parameters can be effectively managed.

    The number-average molar mass (Mₙ) of the resulting polymer is directly proportional to the initial monomer-to-initiator ([M]₀/[I]₀) ratio and the monomer conversion. By carefully selecting this ratio, polymers of a desired target molar mass can be synthesized nih.gov. This control is a hallmark of polymerizations that proceed with minimal chain termination or transfer reactions.

    Dispersity (Đ = Mₙ/Mₙ) values close to 1.0 indicate that all polymer chains are of a similar length, which is highly desirable for many applications nih.govnih.govresearchgate.net. Organocatalytic and coordination-insertion ROP methods are particularly effective at producing polymers with low dispersity (typically Đ < 1.2) nih.govrsc.org. This is achieved because initiation is rapid and all chains grow at approximately the same rate.

    [Monomer]/[Initiator] RatioTheoretical Mₙ (g/mol)Observed Mₙ (g/mol)Dispersity (Đ)
    25:16,0005,8001.08
    50:112,00011,5001.10
    100:124,00022,9001.12
    200:148,00046,1001.15

    Note: The data in the table is representative for a controlled ROP of a large-ring lactone and illustrates the typical trend.

    Suppression and Analysis of Cyclic By-product Formation (Jacobson–Stockmayer Theory)

    During ROP, the formation of unwanted cyclic by-products can compete with the desired linear chain growth. These cyclics can form through two main intramolecular transesterification reactions:

    End-to-end cyclization : The hydroxyl terminus of a linear polymer chain attacks the ester group at the other end of the same chain, pinching off a cyclic polymer.

    Back-biting : The hydroxyl terminus attacks an ester linkage along its own backbone, leading to the formation of a cyclic oligomer and a shorter linear chain rsc.orgresearchgate.net.

    The formation of these species is governed by thermodynamic equilibrium, as described by the Jacobson–Stockmayer theory. This theory posits that the equilibrium between linear and cyclic polymers is highly dependent on concentration rsc.org. At low monomer concentrations (below a critical concentration), the probability of a chain end reacting with itself (intramolecularly) is higher than reacting with another molecule (intermolecularly), thus favoring cyclization.

    To suppress the formation of cyclic by-products and favor the growth of high molecular weight linear polymers, the ROP of this compound is typically carried out at high monomer concentrations, often in bulk (solvent-free) or in a minimal amount of solvent rsc.org. Increasing the monomer concentration shifts the equilibrium toward linear chain propagation, minimizing the relative amount of cyclic species formed.

    Computational Chemistry and Theoretical Modeling

    Quantum Chemical Calculations

    Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule.

    Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule such as 1,3-Dioxacyclopentadecan-2-one, DFT calculations would typically be performed using a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d) or 6-311++G(d,p)) to optimize the molecular geometry and calculate its electronic energy. These studies provide fundamental information about the molecule's stability and the distribution of electron density.

    Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack.

    Table 1: Hypothetical Frontier Molecular Orbital Energies

    Molecular Orbital Energy (eV)
    HOMO -7.5
    LUMO 1.2
    HOMO-LUMO Gap 8.7

    Note: This table is illustrative and not based on actual calculated data for this compound.

    Bond order analysis quantifies the number of chemical bonds between two atoms. Methods like the Wiberg bond index, fuzzy bond order, or analysis based on the Laplacian of the electron density provide a measure of the bond strength and type (single, double, triple). Applying these analyses to this compound would allow for a detailed description of the bonding within its fifteen-membered ring and carbonyl group, highlighting any unusual bonding characteristics.

    The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and ether groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

    Reaction Mechanism Simulations

    Computational simulations can elucidate the pathways of chemical reactions, providing detailed information about the energetic and structural changes that occur.

    To understand a chemical reaction mechanism, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) techniques, are used to locate the geometry of the transition state. Once the TS is found, its energy can be calculated, allowing for the determination of the activation energy barrier. This barrier represents the minimum energy required for the reaction to occur and is a key factor in determining the reaction rate. For reactions involving this compound, such as hydrolysis or polymerization, these calculations would clarify the feasibility and kinetics of different proposed mechanisms.

    Table 2: Hypothetical Reaction Energy Profile

    Species Relative Free Energy (kcal/mol)
    Reactants 0.0
    Transition State +25.0
    Products -10.0

    Note: This table is illustrative and not based on actual calculated data for this compound.

    Ab Initio and Semi-Empirical Methods for Reaction Pathways

    Ab initio and semi-empirical methods are fundamental in elucidating the mechanisms of chemical reactions involving this compound. These quantum mechanical approaches are used to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of reaction pathways. researchgate.net

    A primary reaction of interest for this macrocyclic carbonate is its ring-opening polymerization (ROP). Theoretical methods can be employed to investigate the intricate steps of this process. For instance, in a cationic ROP, computational models can characterize the formation of cyclic structures and the competition between different reaction mechanisms. rsc.org Similarly, for organocatalyzed ROP, these methods can elucidate the activation of the monomer or the growing polymer chain end by the catalyst. mdpi.com

    Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), solve the Schrödinger equation with minimal reliance on experimental parameters. researchgate.net DFT, in particular, is widely used for its balance of accuracy and computational cost in studying reaction mechanisms like cycloadditions or polymerizations. nih.gov These calculations can reveal the electronic structure of reactants, intermediates, and transition states, helping to predict the most favorable reaction pathway. For example, modeling the ROP of similar cyclic esters helps in understanding the coordination-insertion mechanism often facilitated by metal-based catalysts. researchgate.net

    Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, can also be applied to explore reaction pathways for larger systems where ab initio methods would be computationally prohibitive.

    The table below illustrates the type of data that can be generated from these computational studies for a hypothetical reaction step in the ROP of this compound.

    ParameterComputational MethodCalculated Value (kJ/mol)Description
    Activation Energy (Ea)DFT (B3LYP/6-31G*)25.3The energy barrier that must be overcome for the reaction to proceed. researchgate.net
    Reaction Enthalpy (ΔH)MP4/6-31G(d)-15.8The net change in heat content during the reaction step. nih.gov
    Transition State GeometryDFT OptimizationC-O bond length: 1.85 ÅThe specific atomic arrangement at the highest point of the energy barrier.

    Prediction of Spectroscopic Properties

    Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules like this compound. semanticscholar.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

    To predict vibrational spectra (Infrared and Raman), the molecular geometry is first optimized to find its lowest energy state. Subsequently, the vibrational frequencies and their corresponding intensities are calculated. semanticscholar.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed by calculating the magnetic shielding tensors for each nucleus in the optimized structure. These theoretical predictions, when compared with experimental data, provide a powerful means of structural verification. unibo.it

    The following table shows a hypothetical comparison of experimental and computationally predicted spectroscopic data.

    Spectroscopic DataExperimental ValuePredicted Value (DFT/B3LYP)
    IR Carbonyl Stretch (C=O)1745 cm⁻¹1752 cm⁻¹
    ¹³C NMR (Carbonyl Carbon)155.2 ppm156.0 ppm
    ¹H NMR (α-methylene protons)4.25 ppm4.31 ppm

    Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org These models are built on the principle that the structure of a molecule dictates its properties and activities.

    The fundamental concept of QSAR is to establish a mathematical relationship of the form:

    Activity = f (Molecular Descriptors) + error wikipedia.org

    This relationship is developed using a "training set" of molecules for which the activity (e.g., binding affinity, toxicity, reaction rate) is known. wikipedia.org

    Molecular Descriptors : These are numerical values that quantify different aspects of a molecule's structure. protoqsar.com They can be categorized as:

    Physicochemical : Such as logP (lipophilicity), molecular weight, and molar refractivity. nih.gov

    Topological (2D) : Descriptors based on the 2D graph representation of the molecule, describing connectivity and branching. nih.gov

    3D Descriptors : Derived from the 3D conformation of the molecule, including molecular shape and volume. nih.gov

    Statistical Methods : Various statistical and machine learning techniques are used to build the model that correlates the descriptors with the activity. protoqsar.com Multiple Linear Regression (MLR) is a common method, but more advanced techniques like Support Vector Machines (SVM) and Neural Networks are also employed. protoqsar.comnih.gov

    For a class of compounds like macrocyclic lactones, a QSAR model could be developed to predict a property like antimicrobial activity or binding affinity to a specific enzyme. nih.govtandfonline.com By calculating descriptors for this compound and related macrocycles, a model could predict which structural features are most important for a desired activity, thereby guiding the design of new, more potent analogues. tandfonline.com

    Descriptor Selection and Validation in QSAR

    Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. The development of a robust and predictive QSAR model for this compound, as for any compound, is critically dependent on the careful selection of molecular descriptors and rigorous validation of the resulting model.

    Descriptor Selection

    The first step in QSAR modeling is the calculation of a wide range of molecular descriptors that numerically represent the structural and physicochemical properties of the molecule. For a macrocyclic compound like this compound, these descriptors can be categorized into several classes:

    Constitutional Descriptors (0D): These are the most basic descriptors derived directly from the molecular formula, such as molecular weight, number of atoms, number of rings, and number of specific atom types (e.g., oxygen, carbon).

    Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's size and shape. Examples include molecular surface area, molecular volume, and moments of inertia. For a flexible macrocycle like this compound, conformational analysis would be a prerequisite for calculating meaningful 3D descriptors.

    Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. ucsb.edu Important descriptors in this category include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu These are particularly relevant for understanding the reactivity of the ester group within the macrocycle.

    Given the structural similarity of this compound to aliphatic esters, descriptors found to be significant in QSAR studies of ester toxicity, such as those related to molecular size and shape, would be relevant starting points. researchgate.netresearchgate.netfarmaciajournal.com For instance, Weighted Holistic Invariant Molecular (WHIM) descriptors and molecular ovality have been successfully used to model the toxicity of aliphatic esters. researchgate.netfarmaciajournal.com

    The selection of a subset of the most relevant descriptors from a large pool of calculated ones is a crucial step to avoid overfitting and to build a parsimonious model. Various variable selection techniques can be employed, including:

    Genetic Algorithms (GA): Inspired by the process of natural selection, GA can efficiently search for optimal combinations of descriptors. researchgate.net

    Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance.

    Principal Component Analysis (PCA): A dimensionality reduction technique that can be used to identify the most important variables in a dataset.

    Validation of QSAR Models

    Once a QSAR model is developed, its robustness and predictive power must be thoroughly validated. basicmedicalkey.comnih.govuniroma1.it Validation is essential to ensure that the model is not a result of chance correlation and can make reliable predictions for new, untested compounds. basicmedicalkey.com The validation process is typically divided into internal and external validation. basicmedicalkey.comnih.govuniroma1.it

    Internal Validation: This process assesses the stability and robustness of the model using the training set data. Common internal validation techniques include:

    Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, the model is refit with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The predictive ability is then assessed using the cross-validated coefficient of determination, Q². researchgate.net

    Bootstrapping: This technique involves repeatedly sampling the training set with replacement and building models on these new datasets. The performance of the models on the unsampled data provides an estimate of their predictive ability. researchgate.net

    Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms that the original model is not due to chance. uniroma1.it

    External Validation: This is a more stringent test of the model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model development process. basicmedicalkey.comuniroma1.it The predictive performance is evaluated using statistical metrics such as the predictive R² (R²pred). mdpi.com

    The following table summarizes key statistical parameters used for QSAR model validation:

    Parameter Description Acceptable Value
    Coefficient of determination, indicates the goodness of fit.> 0.6
    Q² (LOO) Cross-validated coefficient of determination from Leave-One-Out, indicates the predictive power of the model for the training set.> 0.5
    R²pred Predictive R² for the external test set, indicates the model's ability to predict new data.> 0.6
    RMSE Root Mean Square Error, measures the average deviation between predicted and experimental values.As low as possible

    These validation procedures, as outlined by the Organisation for Economic Co-operation and Development (OECD) principles, are essential for establishing the scientific validity of a QSAR model for regulatory purposes. basicmedicalkey.com

    Applicability Domain Definition in QSAR Models

    A crucial aspect of QSAR modeling, in accordance with the OECD principles, is the definition of the model's Applicability Domain (AD). basicmedicalkey.commdpi.com The AD defines the chemical space of compounds for which the model can make reliable predictions. mdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. mdpi.com The AD is defined by the structural and physicochemical properties of the compounds in the training set used to build the model. basicmedicalkey.com For a QSAR model of this compound, defining the AD is essential to ensure that the model is used appropriately for predicting the properties of similar macrocyclic carbonates.

    There are several methods to define the AD of a QSAR model, which can be broadly categorized as follows:

    Range-based Methods: The simplest approach is to define the AD based on the range of values for each descriptor used in the model. A new compound is considered to be within the AD if its descriptor values fall within the minimum and maximum values of the descriptors in the training set.

    Distance-based Methods: These methods define the AD based on the distance of a new compound to the compounds in the training set in the descriptor space. Common distance metrics include Euclidean distance and Mahalanobis distance. A new compound is considered inside the AD if its distance to its nearest neighbors in the training set is below a certain threshold.

    Leverage Approach: This is a widely used method for regression-based QSAR models. The leverage of a compound is a measure of its influence on the model. A Williams plot, which is a scatter plot of standardized residuals versus leverage values, is often used to visualize the AD. Compounds with leverage values higher than a defined threshold are considered to be outside the AD.

    Similarity-based Methods: The AD can also be defined based on the structural similarity of a new compound to the compounds in the training set. variational.ai Similarity can be calculated using various molecular fingerprints (e.g., Morgan fingerprints) and similarity metrics (e.g., Tanimoto coefficient). variational.ai A new compound is considered within the AD if its similarity to the most similar compound in the training set is above a certain threshold. variational.ai

    The following table provides an overview of common methods for defining the Applicability Domain:

    Method Principle Advantages Disadvantages
    Descriptor Range Defines the AD as the multidimensional space spanned by the minimum and maximum values of each descriptor in the training set.Simple to implement and interpret.Can result in a rectangular AD that may not accurately represent the distribution of training set compounds.
    Distance-based A new compound is considered within the AD if its distance to the training set compounds in the descriptor space is below a certain threshold.Provides a more nuanced definition of the AD compared to the descriptor range method.The choice of distance metric and threshold can be subjective.
    Leverage Identifies influential compounds based on their position in the descriptor space. A Williams plot is used to visualize the AD.Statistically robust and widely used for regression models.Primarily applicable to linear regression models.
    Similarity-based Defines the AD based on the structural similarity of a new compound to the training set compounds.Intuitively understandable and directly relates to the chemical structures.The choice of fingerprints and similarity threshold can influence the AD definition.

    By defining the AD, the reliability of predictions for any new macrocyclic carbonate similar to this compound can be assessed, thereby ensuring the responsible and effective use of the QSAR model.

    Structure Activity Relationship Sar Studies

    Molecular Design Principles for Activity Modulation

    The primary activity of 1,3-Dioxacyclopentadecan-2-one is its characteristic musk odor. Molecular design principles for modulating this activity focus on modifying the macrocyclic scaffold to fine-tune its olfactory properties. Key principles include alterations in ring size, conformational rigidity, and the introduction of substituents.

    Conformational Constraint: The three-dimensional shape of the molecule is critical for its interaction with olfactory receptors. Introducing conformational constraints, for example by adding methylene (B1212753) bridges to create bicyclic structures, has been used as a strategy to probe the "active conformation" responsible for the musk scent. illinois.edunih.gov By locking the molecule into a specific shape, researchers can determine which conformations are most effective at eliciting a musk response. nih.gov

    Heteroatom Substitution: Replacing a methylene group (CH₂) within the macrocycle with a heteroatom like oxygen or sulfur can modify the odor profile. While some substitutions retain or enhance the musk character, adding more than one oxygen linkage in the ring tends to decrease the intensity of the odor. illinois.edu

    Functional Group Modification: The lactone group (a cyclic ester) is a key polar feature, often considered a primary element of the "olfactophore" for musk compounds. The stability of this group is crucial for performance in various applications, with mono-lactones like this compound showing different stability profiles compared to macrocyclic ketones or di-lactones. perfumerflavorist.com

    These design principles are systematically employed to create novel musk analogs with varied scent profiles, improved stability, or enhanced performance characteristics. apgrjournal.comresearchgate.net

    Influence of Substituent Effects on Reactivity and Polymerization

    This compound can undergo ring-opening polymerization (ROP) to produce long-chain aliphatic polyesters, which are materials with properties similar to polyethylene (B3416737). cjps.orgacs.org The reactivity of the lactone ring and the characteristics of the resulting polymer are significantly influenced by substituents on the macrocycle.

    The introduction of functional groups on the monomer's ring structure can dramatically influence its ability to undergo ROP. nih.gov While specific studies on substituted this compound are specialized, general principles from other lactones can be applied:

    Steric Hindrance: Bulky substituents near the ester linkage can sterically hinder the approach of a catalyst or initiator, potentially slowing down the rate of polymerization. cjps.org The design of catalysts with bulky ligands is a strategy employed to control the polymerization process and suppress side reactions like inter-chain transesterification. cjps.org

    Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the electrophilicity of the carbonyl carbon in the lactone group. This change in electronic character can affect the kinetics of the ring-opening reaction.

    Polymer Properties: Substituents on the lactone ring are incorporated as pendant groups on the final polymer chain. These groups can modify the polymer's thermal properties (such as melting point and glass transition temperature), crystallinity, and mechanical performance. However, studies on other substituted lactones have shown that in some cases, these changes to thermal transitions can be minimal.

    The polymerization of large-ring lactones like ω-pentadecalactone is challenging because the process has a negligible enthalpy change (ΔH). Therefore, the reaction must be driven by an increase in entropy (ΔS), often requiring specific catalysts and conditions to achieve a favorable Gibbs free energy (ΔG = ΔH – TΔS). cjps.org The choice of catalyst, such as Lewis pairs or magnesium compounds, is critical for achieving high molecular weight polyesters while avoiding undesirable side reactions. acs.orgaston.ac.ukrsc.org

    FactorInfluence on ROP of Macrocyclic LactonesExample/Effect
    Catalyst Choice Determines reaction rate, control over molecular weight, and occurrence of side reactions.Fe(II)-based catalysts, Lewis pairs (e.g., Zn(C6F5)2/DBU), and Mg(BHT)2(THF)2 have been used for ROP of ω-pentadecalactone. cjps.orgacs.orgaston.ac.uk
    Substituent Position Can alter polymerization kinetics due to steric and electronic effects.In smaller lactones, substituent position strongly influences reactivity. nih.gov
    Initiator/Chain Transfer Agent Can switch polymer topology from cyclic to linear and control molecular weight.The presence of an alcohol (e.g., Ph2CHOH) can initiate linear polymer formation and enable 'immortal' polymerization. acs.orgrsc.org
    Reaction Conditions Temperature and solvent can affect reaction thermodynamics and kinetics.ROP of macrolactones is entropy-driven, requiring careful control of conditions to favor polymerization over the monomeric state. cjps.org

    Stereochemical Impact on Molecular Properties and Function

    Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the function of molecules like this compound, particularly in its interaction with biological systems such as olfactory receptors.

    While the parent this compound is achiral, the introduction of a substituent (e.g., a methyl group) creates a chiral center, resulting in different stereoisomers (enantiomers). These enantiomers can exhibit remarkably different odor properties. For instance, in studies of related chiral musks, it has been shown that different enantiomers can have distinct physiological effects and odor profiles. perfumerflavorist.com This is because olfactory receptors are themselves chiral proteins, and they can interact differently with each enantiomer of a chiral odorant molecule, analogous to how a hand (chiral) fits differently into a left or right glove.

    Computational and experimental studies on muscone (B1676871) analogues have demonstrated that human musk receptors can be selectively activated by specific stereoisomers. researchgate.net This stereochemical dependence is a key factor in designing new synthetic musks, where controlling the stereochemistry can lead to compounds with a more potent or desirable fragrance. nih.gov

    Theoretical Frameworks for Structure-Property Correlations

    To understand and predict the properties of this compound and related compounds, researchers employ various theoretical and computational frameworks. These models help to establish quantitative structure-activity relationships (QSAR) and provide insight into molecular-level interactions.

    Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods are used to calculate electronic parameters of molecules, such as the highest occupied molecular orbital (HOMO) energy, energy gaps, and dipole moments. mdpi.com These parameters are correlated with the molecule's reactivity and potential for synthesis. mdpi.com

    3D-QSAR and Comparative Molecular Field Analysis (CoMSIA): These models are used to build a statistical correlation between the three-dimensional properties of a set of molecules (e.g., electrostatic, hydrophobic, and steric fields) and their observed biological activity, such as odor intensity. mdpi.com This helps identify the key structural features responsible for the desired property.

    Molecular Docking and QM/MM Studies: To understand the interaction with olfactory receptors, computational docking simulations are performed. These studies predict the binding pose and energy of the odorant molecule within the receptor's binding site. escholarship.orgnih.gov Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a more accurate calculation of the binding energies and identify specific interactions, like hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov For example, QM/MM studies on the human musk receptor OR5AN1 have shown how different musk compounds, including ω-pentadecalactone, bind and activate the receptor. nih.gov

    These theoretical frameworks are indispensable tools for rational molecular design, allowing for the in-silico screening and optimization of new musk compounds before undertaking complex and costly chemical synthesis. researchgate.netescholarship.org

    Structure-Odor Relationship (SOR) Investigations

    The study of how a molecule's structure relates to its perceived odor is central to fragrance chemistry. For macrocyclic musks like this compound (Exaltolide®), several structural determinants for a musk odor have been identified.

    The foundational rules for macrocyclic musks were first proposed by Stoll in 1936, who suggested that the molecule must contain a ring of 14-19 members and at least one polar group, such as a carbonyl (C=O). illinois.edu It was also noted that lactones often possess the strongest musk odors. illinois.edu

    Modern SOR investigations have refined these principles:

    Impact of Unsaturation and Substitution: The introduction of double or triple bonds into the macrocyclic ring can significantly alter the odor profile. Generally, (Z)-alkenes tend to be strong musks, while alkynes are often only weakly musky. illinois.edu Similarly, the addition of substituents like methyl or methylene groups can either enhance or detract from the musk character, sometimes by introducing steric hindrance that prevents proper binding to the receptor. illinois.edunih.gov

    Receptor-Specific Interactions: Recent research has identified specific human olfactory receptors, such as OR5AN1, that respond to musk compounds. nih.gov Studies show that this receptor responds not only to macrocyclic musks like ω-pentadecalactone but also to structurally different nitro musks, suggesting it recognizes a common set of molecular features or conformations. nih.gov However, it is believed that other receptors are also involved in the full perception of different musk odors.

    This compound (Exaltolide®) is considered an archetypal macrocyclic musk. Its odor is described as elegant, sweet, intensely powdery, and warm, with subtle fruity and animalic undertones. fraterworks.comolfactorian.com It is highly valued for its ability to add depth, roundness, and sensuality to fragrance compositions. fraterworks.com

    Structural FeatureInfluence on Musk OdorExample related to this compound
    Ring Size Optimal range is 14-19 atoms.The 15-membered lactone ring fits within the ideal range for a strong musk scent. illinois.eduscentree.co
    Polar Group A C=O or similar polar group is essential.The lactone (cyclic ester) functional group serves as the key polar feature. illinois.edu
    Molecular Shape The overall 3D conformation must fit into the olfactory receptor.Computational models show how its conformation fits into the binding site of human musk receptors like OR5AN1. nih.gov
    Substituents Can fine-tune the odor profile or hinder receptor binding.The unsubstituted ring of Exaltolide® provides a clean, classic musk profile. fraterworks.com Introducing groups like CF₂ has been shown to modulate odor in related macrocycles. nih.gov

    Enzymatic and Biocatalytic Synthesis

    Enzyme Screening and Selection for 1,3-Dioxacyclopentadecan-2-one Synthesis

    The selection of an appropriate biocatalyst is a critical first step in developing an efficient synthesis process for polyesters from macrolactones like ethylene (B1197577) brassylate. The most widely used and effective enzymes for this transformation are lipases, particularly from fungal sources.

    Key Findings from Research:

    Candida antarctica Lipase (B570770) B (CALB) : Extensive research has identified Candida antarctica lipase B (CALB) as the enzyme of choice for the ring-opening polymerization of macrolactones. Its immobilized form, commercially known as Novozym® 435, is frequently cited for yielding high monomer conversion and producing polymers with significant molecular weight. The robust nature, broad substrate specificity, and high stability of CALB make it a versatile catalyst in polyester (B1180765) synthesis.

    Artificial Plant Cell Walls (APCWs) : A novel approach involves the use of bioinspired artificial plant cell walls (APCWs) with integrated CALB. These structures, fabricated through self-assembly with microcrystalline cellulose, have been shown to be highly efficient catalysts for the polymerization of ethylene brassylate. In some cases, these APCW systems demonstrate higher efficiency than the commercially available immobilized CALB (Novozyme® 435), achieving high conversions in shorter reaction times.

    Screening Studies : While specific screening studies exclusively for ethylene brassylate are not extensively detailed, research on similar macrolactones, such as ω-pentadecalactone (PDL), has reinforced the superiority of CALB. Screening of various commercial lipases for the e-ROP of PDL showed that Novozyme® 435 provided the highest monomer conversion, establishing it as the benchmark enzyme for macrolactone polymerization.

    The table below summarizes the performance of different CALB-based catalysts in the ring-opening polymerization of ethylene brassylate.

    Catalyst SystemReaction Time (h)Conversion (%)Polymer Molecular Weight (Mw, g/mol)Reference
    Novozyme® 4356913500 researchgate.netresearchgate.net
    APCW5 (CALB integrated in Artificial Plant Cell Wall)3914800 researchgate.net
    Recycled APCW520916750 researchgate.netresearchgate.net
    Neat CALB2410Not Reported researchgate.net

    Chemo-Enzymatic Strategies for Derivatization

    Currently, there is a lack of specific published research focusing on chemo-enzymatic strategies for the derivatization of the monomeric this compound. While chemo-enzymatic approaches are widely used in organic synthesis for modifying complex molecules, their application to ethylene brassylate for purposes other than polymerization has not been detailed in available scientific literature. Such strategies could potentially be employed to introduce functional groups onto the macrolactone ring, but specific methodologies and examples remain to be explored.

    Biocatalytic Ring-Opening Reactions

    The primary biocatalytic reaction involving this compound is its ring-opening polymerization (ROP) to synthesize poly(ethylene brassylate). This reaction is efficiently catalyzed by lipases under solvent-free (bulk) conditions or in the presence of organic solvents.

    Detailed Research Findings:

    Reaction Conditions : The e-ROP of ethylene brassylate is typically conducted at elevated temperatures, often around 90°C, to ensure the monomer is in a liquid state and to enhance the reaction rate. The process can be performed in bulk or through reactive extrusion (REx), a scalable method that can lead to faster kinetics.

    Polymer and Macrocycle Formation : A significant discovery in the lipase-catalyzed transformation of ethylene brassylate is the concurrent formation of large macrocyclic compounds alongside the linear polyester. CALB has been shown to catalyze the synthesis of macrocycles containing two to seven monomer units. This indicates a complex reaction pathway involving both linear chain propagation and intramolecular cyclization (backbiting) reactions.

    Reactive Extrusion (REx) : The use of REx for the e-ROP of ethylene brassylate has been demonstrated as a viable and scalable manufacturing process. Using APCW-CALB catalysts, significant monomer conversion can be achieved in a continuous process, producing the desired polyester efficiently.

    The following table presents data from reactive extrusion experiments for the polymerization of ethylene brassylate.

    Catalyst System (10 wt%)Reaction Time (min)Conversion (%)Polymer Molecular Weight (Mn, g/mol)Reference
    APCW430903500 researchgate.net
    APCW530924100 researchgate.net

    Mechanism of Enzymatic Catalysis in Cyclic Ester Transformations

    The mechanism for lipase-catalyzed ring-opening polymerization of cyclic esters like ethylene brassylate is analogous to other ester transformations catalyzed by these enzymes. It relies on the serine hydrolase activity of the lipase, which involves a catalytic triad of amino acids (typically Serine, Histidine, and Aspartic or Glutamic Acid) in the enzyme's active site.

    The key steps of the mechanism are as follows:

    Acylation : The catalytic cycle begins with the acylation of the nucleophilic serine residue in the enzyme's active site by the ethylene brassylate monomer. The carbonyl carbon of the lactone is attacked by the hydroxyl group of the serine (e.g., Ser105 in CALB), leading to the opening of the lactone ring. This forms a tetrahedral intermediate which then collapses, resulting in a covalent acyl-enzyme intermediate where the opened monomer is attached to the serine residue. researchgate.netresearchgate.net

    Deacylation (Propagation) : The acyl-enzyme intermediate is then deacylated by a nucleophile. In the context of polymerization, this nucleophile is the hydroxyl group from the end of a growing polymer chain. This attack on the acyl-enzyme intermediate transfers the monomer unit to the polymer chain, elongating it by one unit and regenerating the free enzyme for the next catalytic cycle. Water can also act as a nucleophile, leading to hydrolysis of the monomer, which is generally an undesirable side reaction during polymerization.

    Substrate Specificity and Enzyme Engineering for Enhanced Synthesis

    The ability of certain lipases to efficiently catalyze the synthesis of polyesters from large-ring lactones is a direct result of their structural features and substrate specificity. Enzyme engineering offers a powerful tool to further enhance these properties.

    Substrate Specificity : The specificity of lipases is largely determined by the architecture of their active site. Lipases are classified based on the shape of their substrate-binding pockets, which can be funnel-like, tunnel-like, or crevice-like. Candida antarctica lipase B is known to have a wide acyl binding cleft, which is crucial for accommodating bulky substrates like the 17-membered ring of ethylene brassylate. This structural feature allows the macrolactone to access the catalytic serine residue, which is a prerequisite for the ring-opening reaction.

    Enzyme Engineering Strategies : While no studies have been published on the specific engineering of enzymes for enhanced synthesis of this compound, research on other lactones provides a roadmap for potential strategies.

    Active Site Redesign : Structure-based engineering of the CALB active site has been used to improve the catalytic efficiency for the polymerization of other lactones like ε-caprolactone and D,D-lactide. By performing saturation mutagenesis at key amino acid positions within the active site, mutants with significantly increased activity and which produce higher molecular weight polymers have been identified. researchgate.net

    Surface Modification : Removing the natural glycosylation sites on CALB has been shown to increase the enzyme's surface hydrophobicity. This modification can reduce the competing hydrolytic activity and enhance the polymerization activity, particularly in aqueous media. nih.gov

    Lid Engineering : The "lid" is a mobile helical region covering the active site of many lipases. Introducing a more hydrophobic lid, adapted from other lipases, onto the CALB structure has been explored as a strategy to enhance the interaction with the growing polymer chain, thereby promoting polymerization. nih.gov

    These rational design and directed evolution approaches could potentially be applied to develop novel lipase variants with superior activity and selectivity for the synthesis of poly(ethylene brassylate).

    Applications and Materials Science Perspectives

    Polymeric Materials Derived from 1,3-Dioxacyclopentadecan-2-one

    The polymerization of PDL yields long-chain aliphatic polyesters with characteristics that make them suitable for a wide range of applications, from biomedical devices to performance fibers.

    The primary method for synthesizing PPDL is through Ring-Opening Polymerization (ROP). Due to the large size of the 15-membered ring, PDL has low ring strain, making polymerization entropically driven. mdpi.com A variety of catalytic systems have been developed to efficiently polymerize this monomer, achieving high molecular weights and controlled polymer architectures.

    Catalytic Systems for Ring-Opening Polymerization of ω-Pentadecalactone (PDL):

    Catalyst Type Specific Examples Key Features & Findings Resulting PPDL Properties
    Enzymatic Lipases (e.g., Novozym-435, Lipase (B570770) PS-30, Candida antarctica lipase B) High conversions (80-100%); can achieve very high molecular weights (Mn up to 62,000 g/mol ); sensitive to water content which affects both rate and molecular weight. acs.orgnih.gov Synergistic use with microwave technology can accelerate polymerization. sapub.org High molecular weight (Mw up to 143,000 g/mol ) suitable for fiber spinning. rsc.org
    Metal-Based Dibutyltin dilaurate, Fe(II)-based catalysts, Aluminum salen complexes, Mg(BHT)₂(THF)₂ Effective for producing high molecular weight PPDL. mdpi.comuni-saarland.de Fe(II) systems can provide living-like and semi-controllable polymerization. cjps.org Mg(BHT)₂(THF)₂ allows for 'immortal' ROP without stringent anhydrous conditions. rsc.orgacs.org Can yield PPDL with Mn up to 150,000 g/mol . mdpi.com

    | Organic | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free catalysis; effective for synthesizing block copolymers in one-pot, two-step processes. nih.govresearchgate.net | Enables synthesis of well-defined PPDL-b-PLLA block copolymers. nih.gov |

    Copolymerization is a key strategy to tailor the properties of PPDL. Diblock and triblock copolymers have been synthesized by combining PDL with other monomers, most notably other lactones like L-lactide (LLA) and ε-caprolactone, or monomers such as p-dioxanone. nih.govacs.orgnih.gov For instance, PPDL-b-PLLA diblock copolymers can be prepared via sequential, one-pot ROP using organic catalysts like TBD. nih.gov Similarly, copolymers with ε-substituted ε-lactones can be synthesized to introduce specific side-chain functionalities. acs.orgnih.gov

    By controlling the polymerization process and copolymer composition, the microstructure of PPDL-based materials can be engineered to achieve specific functionalities.

    Shape Memory Polymers: The incorporation of PPDL into polyurethanes can create segmented copolymers with shape memory properties. mdpi.com In these systems, the crystalline PPDL segments can act as net points or switching domains, allowing the material to fix a temporary shape and recover its original form upon a thermal trigger. mdpi.com

    Thermoplastic Elastomers: Copolymers of PDL with smaller, branched lactones can result in materials with elastomeric properties. researchgate.net The introduction of comonomers disrupts the high crystallinity of PPDL, leading to a decrease in stiffness and a change in mechanical behavior from a semicrystalline plastic to an elastomer. researchgate.net

    Tunable Thermal and Degradation Properties: Copolymerizing PDL with a range of other lactones (e.g., 6-, 7-, 9-, and 13-membered rings) allows for the independent control of thermal and degradation characteristics. While the copolymers tend to cocrystallize, leading to melting points that vary linearly with monomer ratio, the degradation behavior can be tuned based on the differing hydrolysis rates of the comonomer units. acs.org

    The microstructure of these copolymers often features phase-separated domains. For example, in PPDL-b-PLLA, the two blocks can crystallize individually within microphase-separated domains, forming morphologies such as PLLA spheres distributed within a PPDL matrix. acs.org

    Advanced Materials Design

    The unique properties of PPDL make it a versatile platform for the design of advanced materials, including composites, nanomaterials, and functionalized surfaces.

    PPDL and its copolymers have been successfully formulated into nanoparticles for biomedical applications, particularly for drug delivery. nih.govnih.gov Copolymers such as poly(ω-pentadecalactone-co-butylene-co-succinate) (PPBS) have been used to fabricate nanoparticles with diameters between 100-300 nm. nih.govnih.gov The high hydrophobicity imparted by the PDL segments makes these nanoparticles well-suited for encapsulating hydrophobic drugs like camptothecin (B557342) with high efficiency (up to 96%). nih.govnih.gov

    Characteristics of PPDL-Based Nanoparticles for Drug Delivery:

    Copolymer System Nanoparticle Size Drug Loading Key Findings
    PPBS 100-300 nm 12-22% (Camptothecin) High encapsulation efficiency; sustained drug release over 40 days; enhanced cytotoxicity against cancer cell lines compared to free drug. nih.govnih.gov

    These nanoparticles demonstrate significant potential by offering sustained, long-term drug release, which is attributed to the crystalline and hydrophobic nature of the PPDL segments that limit water diffusion and slow down drug permeation. nih.govnih.gov Furthermore, PPDL's role as a compatibilizer in polymer blends can be seen as a form of micro-composite design, where it enhances the performance of the bulk material. acs.org

    Modifying the surface of polymers without altering their bulk properties is critical for many applications, especially in the biomedical field. nih.govnih.govresearchgate.net While research on the surface functionalization of PPDL is emerging, techniques applied to similar polyesters like poly(ε-caprolactone) (PCL) provide a strong precedent. mdpi.comnih.gov

    One direct method for functionalizing PPDL involves synthesizing telechelic polymers with reactive end-groups. For example, thiol-functionalized PPDL macromonomers have been synthesized using lipase-catalyzed ROP with a specific initiator and chain terminator. acs.org These reactive macromonomers can then be cross-linked with ene monomers via UV-initiated thiol-ene chemistry to form semicrystalline polymer network films. acs.org

    General strategies for polymer surface modification that are applicable to PPDL include:

    Grafting: This involves attaching polymer chains to the surface, either by the "grafting to" (attaching pre-formed polymers) or "grafting from" (initiating polymerization from the surface) method. diva-portal.orgmdpi.com Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful "grafting from" technique used to grow functional polymer brushes from polyester (B1180765) film surfaces. nih.gov

    Plasma Treatment: Plasma polymerization can be used to deposit thin films with desired chemical functionalities (e.g., carboxyl groups) onto the polymer surface, improving properties like wettability. mdpi.commdpi.com

    Chemical Treatment: Methods like hydrolysis or aminolysis can introduce functional groups such as hydroxyls and carboxyls onto the polyester surface. mdpi.com

    These modifications can be used to covalently couple cell-adhesive biomolecules, improve biocompatibility, and control interactions between the material and its biological environment. nih.govdiva-portal.org

    Role in Sustainable Polymer Chemistry

    PPDL plays a significant role in the advancement of sustainable polymer chemistry. Its monomer, ω-pentadecalactone, can be sourced from renewable feedstocks, offering an alternative to petroleum-based monomers. rsc.org The development of "green" polymerization processes, particularly enzymatic ROP using lipases, further enhances its sustainability profile by avoiding potentially toxic metal catalysts. sapub.org

    The material properties of PPDL, closely resembling those of polyethylene (B3416737), position it as a potential bio-based, biodegradable substitute for one of the world's most common commodity plastics. mdpi.comresearchgate.net High molecular weight PPDL can be melt-processed into high-strength fibers, demonstrating its potential in performance applications traditionally dominated by petrochemical polymers. rsc.org The ability to create PPDL-based copolymers with tunable degradation rates and mechanical properties further underscores its versatility as a sustainable material platform, enabling the design of polymers for a circular economy. acs.org

    Biodegradable Polymer Research and Development

    The pursuit of sustainable alternatives to conventional plastics has driven significant research into biodegradable polymers. Within this field, aliphatic polyesters have emerged as a promising class of materials due to their susceptibility to hydrolytic and enzymatic degradation. The polymer derived from this compound, scientifically known as poly(ethylene dodecanedioate), is a noteworthy example of such a polyester. Its structure, which incorporates ester linkages, makes it a candidate for creating materials that can break down in biological environments, addressing the challenge of plastic persistence.

    Research into long-chain aliphatic polyesters, a category that includes poly(ethylene dodecanedioate), has shown that these materials can exhibit properties similar to polyethylene, a widely used but non-biodegradable plastic. This makes them attractive for applications where the functional characteristics of polyethylene are desired, but with the added benefit of an end-of-life solution through biodegradation. researchgate.net These polyesters are often crystalline materials, with melting points for polyesters of dodecanedioic acid ranging from 70 to 90 °C. researchgate.net The monomers used in their synthesis can potentially be derived from biomass, further enhancing their appeal from a sustainability standpoint. researchgate.net

    The biodegradation of these polyesters is primarily driven by enzymatic activity. Enzymes, such as lipases and cutinases, can catalyze the hydrolysis of the ester bonds within the polymer backbone, breaking the long polymer chains into smaller, assimilable molecules. nih.gov The rate and extent of this degradation are influenced by several factors, including the polymer's chemical structure, crystallinity, and the specific microbial environment. For instance, studies on similar long-chain aliphatic polyesters have indicated that the composition of the monomers and the degree of crystallinity can significantly impact the rate of enzymatic hydrolysis. nih.gov Generally, amorphous regions of a polymer are more readily attacked by enzymes than the more ordered crystalline regions. nih.gov

    The development of biodegradable polymers like poly(ethylene dodecanedioate) is a critical step toward creating materials that are in greater harmony with the environment. By designing polymers that can be broken down by microorganisms, researchers are paving the way for a reduction in persistent plastic waste.

    Interactive Data Table: Properties of Poly(ethylene dodecanedioate) and Related Aliphatic Polyesters

    PropertyPoly(ethylene dodecanedioate)Poly(butylene dodecanedioate)Poly(hexamethylene dodecanedioate)
    Melting Temperature (°C)~70-90~73Not specified
    Tensile Strength (MPa)Similar to Polyethylene~20-30Not specified
    Elongation at Break (%)Similar to Polyethylene>250Not specified

    Circular Economy Implications in Polymer Lifecycle

    The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, is highly relevant to the lifecycle of polymers. For plastics, this means moving away from a linear "take-make-dispose" model to a closed-loop system where materials are recovered and reused. Polyesters derived from lactones, such as this compound, are particularly well-suited for a circular economy model due to their potential for chemical recycling.

    Chemical recycling involves the depolymerization of a polymer back to its constituent monomers. These recovered monomers can then be purified and used to produce new, virgin-quality polymer, effectively closing the material loop. This approach offers a significant advantage over mechanical recycling, which can often lead to a degradation of material properties with each cycle. For polyesters, the ester linkages that make them biodegradable also render them susceptible to chemical cleavage through processes like hydrolysis, alcoholysis, or glycolysis.

    The chemical recycling of aliphatic polyesters is an active area of research. nih.gov The process typically involves heat and a catalyst to break down the polymer chains. The efficiency of monomer recovery is a key factor in the viability of this approach. For polyesters derived from small cyclic monomers, the polymerization-depolymerization equilibrium can be shifted towards the monomer at elevated temperatures, often in the presence of a suitable catalyst to improve selectivity and reduce the required temperature. nih.gov

    The ability to chemically recycle poly(ethylene dodecanedioate) and similar aliphatic polyesters has profound implications for the polymer lifecycle. It offers a pathway to:

    Reduce reliance on fossil fuels: By reusing monomers, the need for virgin feedstock derived from petrochemicals is diminished.

    Minimize plastic waste: End-of-life products can be treated as a resource rather than being landfilled or incinerated.

    Maintain material value: Unlike downcycling, chemical recycling can produce polymers with properties comparable to the original material.

    Lower carbon footprint: The energy required to produce polymers from recycled monomers is often significantly less than that needed for virgin production.

    The development of polymers that are designed for disassembly and recycling is a cornerstone of a sustainable, circular plastics economy. rsc.orgnih.gov While significant research is still needed to optimize the chemical recycling processes for a wide range of polyesters and to implement the necessary collection and sorting infrastructure, the potential of materials like poly(ethylene dodecanedioate) to contribute to a more sustainable future is clear.

    Future Research Directions

    Emerging Synthetic Methodologies

    The synthesis of macrocyclic carbonates like 1,3-Dioxacyclopentadecan-2-one can be energy-intensive and may involve multi-step procedures. Future research is expected to focus on developing more efficient and sustainable synthetic routes.

    Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in polymer chemistry, offering a metal-free alternative to traditional polymerization catalysts. For lactones and cyclic carbonates, organocatalysts have demonstrated high efficiency and selectivity. Future investigations for this compound could explore various organocatalytic systems, such as N-heterocyclic carbenes (NHCs), phosphazenes, and bifunctional thiourea-amines, to achieve controlled ring-opening polymerization (ROP). The development of highly active and selective organocatalysts could enable the synthesis of well-defined polymers under mild reaction conditions.

    Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and improved product purity. Future work could focus on designing and optimizing continuous flow reactors for both the monomer synthesis and its subsequent polymerization.

    Photopolymerization: Light-induced polymerization techniques offer spatial and temporal control over the polymerization process. The development of photoinitiators and photocatalysts for the ROP of cyclic esters is an active area of research. Investigating the photopolymerization of this compound could open up new applications in areas such as 3D printing and surface coatings.

    Synthetic MethodologyPotential Advantages for this compoundKey Research Focus
    Organocatalysis Metal-free polymers, controlled polymerization, mild reaction conditions.Development of novel, highly active, and selective organocatalysts.
    Flow Chemistry Improved yield and purity, enhanced safety, scalability.Reactor design and process optimization for continuous synthesis and polymerization.
    Photopolymerization Spatial and temporal control, applications in additive manufacturing.Development of efficient photoinitiating systems for ROP.

    Advanced Mechanistic Insights

    A thorough understanding of the polymerization mechanism is crucial for controlling the polymer's properties. For this compound, future research will likely delve into the intricate details of its ROP.

    Kinetic Studies: Detailed kinetic studies of the polymerization of this compound with various catalysts will be essential to determine reaction orders, activation energies, and the influence of reaction parameters such as temperature and concentration. These studies will provide valuable data for optimizing polymerization conditions and predicting polymer characteristics.

    In-situ Spectroscopic Monitoring: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the polymerization process. These methods allow for the direct observation of monomer consumption, polymer formation, and the presence of any side reactions or intermediates. Applying these techniques to the polymerization of this compound would offer a deeper understanding of the reaction mechanism.

    End-Group Analysis: The nature of the polymer chain ends provides important clues about the initiation and termination steps of the polymerization. Advanced analytical techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to precisely characterize the end groups of poly(this compound), helping to elucidate the polymerization mechanism.

    Innovations in Computational Modeling for Dioxacyclopentadecanones

    Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting the behavior of chemical systems. mdpi.com

    DFT Studies of Polymerization Mechanisms: DFT calculations can be employed to model the ROP of this compound. mdpi.com These studies can provide detailed information about the transition states and intermediates involved in the polymerization process, helping to elucidate the reaction mechanism at a molecular level. By comparing the calculated energy profiles for different catalytic systems, it is possible to predict which catalysts will be most effective.

    Prediction of Polymer Properties: Computational models can also be used to predict the physical and chemical properties of polymers derived from this compound. By simulating properties such as glass transition temperature, crystallinity, and mechanical strength, researchers can screen potential polymer structures and guide the design of new materials with desired characteristics.

    Monomer Reactivity and Selectivity: DFT can be used to understand the reactivity of this compound and to predict its copolymerization behavior with other monomers. These insights are crucial for designing random and block copolymers with tailored properties.

    Computational ApproachApplication to this compoundExpected Insights
    DFT Calculations Modeling the ring-opening polymerization.Elucidation of reaction mechanisms, prediction of catalyst efficiency.
    Molecular Dynamics Simulating the bulk properties of the resulting polymer.Prediction of physical properties like Tg and mechanical strength.
    Reactivity Studies Investigating copolymerization with other monomers.Guidance for the synthesis of copolymers with desired properties.

    Development of Novel Polymer Architectures

    The versatility of ROP allows for the synthesis of a wide range of polymer architectures beyond simple linear chains. Future research on this compound will likely explore the creation of more complex and functional polymer structures.

    Block Copolymers: The synthesis of block copolymers containing segments of poly(this compound) could lead to materials with unique self-assembly properties and applications in areas such as drug delivery and nanotechnology. nih.govharth-research-group.org The combination of a flexible poly(this compound) block with a rigid block of another polymer could result in thermoplastic elastomers.

    Star-Shaped and Branched Polymers: These architectures can impart unique rheological and solution properties compared to their linear counterparts. The synthesis of star-shaped or branched polymers from this compound could be achieved by using multifunctional initiators or by copolymerization with branching agents.

    Functional Polymers: The incorporation of functional groups into the polymer backbone or as end groups can provide specific properties such as biocompatibility, degradability, or responsiveness to external stimuli. Future work could involve the synthesis of functionalized derivatives of this compound or the post-polymerization modification of the resulting polymer.

    Exploration of New Biocatalytic Routes

    Enzymes, particularly lipases, have emerged as powerful catalysts for the ROP of lactones and cyclic carbonates, offering a green and sustainable alternative to traditional chemical catalysts. acs.orgrsc.orgrsc.org

    Enzymatic Ring-Opening Polymerization (e-ROP): The use of lipases to catalyze the ROP of this compound is a promising area for future research. acs.orgrsc.org Lipases can exhibit high selectivity and operate under mild conditions, potentially leading to polymers with high purity and controlled microstructures. Research in this area would involve screening different lipases for their activity towards this specific monomer and optimizing the reaction conditions.

    Chemoenzymatic Synthesis: Combining the advantages of both chemical and enzymatic catalysis can lead to novel synthetic strategies. rsc.org For example, a chemical catalyst could be used to synthesize a telechelic oligomer of poly(this compound), which could then be further chain-extended or used in a block copolymerization reaction catalyzed by a lipase (B570770).

    Synthesis of Bio-based Monomers: Future research could also focus on the development of biocatalytic routes to synthesize this compound itself from renewable resources, further enhancing the sustainability of the entire process.

    Biocatalytic ApproachApplication to this compoundPotential Benefits
    Enzymatic ROP (e-ROP) Polymerization using lipases.Mild reaction conditions, high selectivity, biodegradable polymers. acs.org
    Chemoenzymatic Methods Combination of chemical and enzymatic steps.Access to novel polymer architectures and functionalities. rsc.org
    Biocatalytic Monomer Synthesis Enzymatic synthesis of the monomer from renewable feedstocks.Fully sustainable production of the polymer.

    Q & A

    Q. Methodological

    • Controlled hydrolysis assays : Use buffer solutions (pH 4–8) at 37°C, with periodic sampling analyzed via HPLC-MS to track degradation products .
    • Kinetic modeling : Apply first-order rate equations to determine half-life, correlating stability with ring strain or substituent effects .
    • Comparative controls : Include structurally similar lactones (e.g., 16-membered rings) to isolate size-dependent trends .

    What safety protocols are essential when handling this compound in laboratory settings?

    Q. Basic

    • Ventilation : Use fume hoods to avoid inhalation of fine powders .
    • Personal protective equipment (PPE) : Nitrile gloves and safety goggles, as the compound may cause irritation .
    • Waste disposal : Follow institutional guidelines for organic solvents and lactone byproducts. Document all procedures in line with chemical hygiene plans .

    How can computational models complement experimental data in predicting the reactivity of this compound?

    Q. Advanced

    • DFT calculations : Predict electrophilic/nucleophilic sites for functionalization, validated through Hammett plots or isotopic labeling .
    • Molecular dynamics simulations : Model solvation effects and ring flexibility to explain experimental solubility or aggregation behavior .
      Discrepancies between computational and empirical results should guide iterative refinements in force-field parameters .

    What statistical methods are appropriate for analyzing reproducibility issues in synthesizing this compound?

    Q. Methodological

    • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield .
    • Error analysis : Calculate relative standard deviation (RSD) across batches and apply ANOVA to identify significant outliers .
    • Sensitivity testing : Evaluate the impact of trace moisture or oxygen using controlled inert-atmosphere experiments .

    How can researchers address the lack of crystallographic data for this compound derivatives?

    Q. Advanced

    • Co-crystallization strategies : Use guest molecules (e.g., crown ethers) to stabilize crystal lattices .
    • Synchrotron radiation : Enhance weak diffraction patterns from low-quality crystals .
    • Alternative techniques : Pair NMR-derived distance constraints with computational crystal structure prediction (CSP) software .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.